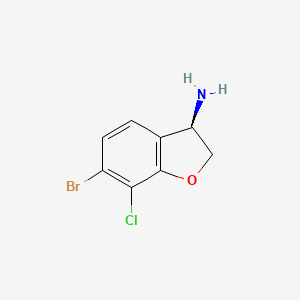

(R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine

Description

Historical Context of Benzofuran Derivatives

The benzofuran scaffold represents one of the most historically significant heterocyclic frameworks in organic chemistry, with its discovery and systematic study dating back to the nineteenth century. The foundational work in benzofuran chemistry was established by William Henry Perkin in 1870, who first reported the synthesis of benzofuran through the rearrangement reaction that now bears his name. The Perkin rearrangement, involving the ring contraction of 2-halocoumarin compounds in the presence of hydroxide to form benzofuran structures, marked the inaugural entry into systematic benzofuran synthesis. This pioneering work utilized coumarin as the starting material, which underwent bromination followed by base-catalyzed rearrangement and subsequent decarboxylation to yield the target benzofuran product.

The evolution of benzofuran chemistry throughout the twentieth century witnessed remarkable advances in synthetic methodologies and structural diversification. Researchers developed increasingly sophisticated approaches for constructing benzofuran rings, including the utilization of salicylaldehyde compounds with alpha-haloketones under alkaline conditions to generate 2-carbonyl-containing benzofuran derivatives. The development of transition metal-catalyzed processes further expanded the synthetic repertoire, with rhodium, gold, and silver-based catalytic systems enabling access to previously challenging benzofuran architectures. These methodological advances facilitated the preparation of complex substituted benzofurans, including those bearing multiple halogen substituents and stereochemically defined centers.

The recognition of benzofuran derivatives as privileged structures in medicinal chemistry emerged from systematic investigations into their biological activities during the latter half of the twentieth century. Natural product isolation efforts revealed numerous bioactive benzofuran compounds, including psoralen and angelicin, which demonstrated therapeutic potential in treating various skin conditions. These discoveries catalyzed intensive research into synthetic benzofuran derivatives, leading to the development of clinically approved medications such as amiodarone for cardiac arrhythmias and griseofulvin as an antifungal agent. The historical trajectory of benzofuran research thus reflects a progression from fundamental synthetic chemistry to practical pharmaceutical applications, establishing the foundation for contemporary investigations into specialized derivatives such as this compound.

Significance in Chemical Research

The significance of this compound in contemporary chemical research stems from its unique structural features that enable diverse synthetic applications and biological investigations. The compound serves as a versatile building block for the synthesis of more complex molecular architectures, with its unique structure allowing for the exploration of new chemical reactions and pathways. The presence of both bromine and chlorine substituents on the dihydrobenzofuran core provides multiple sites for chemical modification through various substitution reactions, enabling the systematic development of structure-activity relationships in medicinal chemistry programs.

Research investigations have demonstrated that halogenated benzofuran derivatives exhibit enhanced biological activities compared to their non-halogenated counterparts, making compounds such as this compound particularly valuable for pharmaceutical development. The strategic positioning of halogen atoms at the 6 and 7 positions influences the electronic properties of the benzofuran system, potentially modulating interactions with biological targets and affecting pharmacokinetic properties. The stereochemical designation of the R-configuration at the 3-position further enhances the compound's research significance, as chirality plays a crucial role in determining biological activity and selectivity.

Contemporary research efforts have highlighted the potential of benzofuran derivatives in addressing current therapeutic challenges, particularly in the development of antimicrobial agents to combat antibiotic resistance. The unique structural features of benzofuran compounds make them suitable scaffolds for designing antimicrobial agents that are active toward different clinically approved targets. Additionally, benzofuran derivatives have emerged as promising anticancer agents, with studies demonstrating significant activities against various human cancer cell lines including breast, lung, and prostate cancers. The incorporation of halogen substituents and amine functional groups, as present in this compound, has been associated with enhanced cytotoxic activities and improved selectivity profiles.

| Research Application | Significance | Reference Compounds |

|---|---|---|

| Synthetic Building Block | Enables construction of complex molecules | Various substituted benzofurans |

| Antimicrobial Development | Addresses antibiotic resistance challenges | Psoralen derivatives |

| Anticancer Research | Demonstrates activity against multiple cancer types | Hybrid benzofuran structures |

| Stereochemical Studies | Provides chiral scaffold for selectivity investigations | R-configured benzofurans |

Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents and stereochemical designations. The complete International Union of Pure and Applied Chemistry name for this compound is (3R)-6-bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine, which precisely describes the molecular structure and stereochemistry. The nomenclature begins with the stereochemical descriptor (3R), indicating the absolute configuration at the 3-position carbon center, followed by the positional numbering and identification of substituents in alphabetical order.

Properties

IUPAC Name |

(3R)-6-bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-2,6H,3,11H2/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOQLCLUXZJVHX-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C(=C(C=C2)Br)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C2=C(O1)C(=C(C=C2)Br)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Multi-step Synthesis via Salicylic Acid Derivatives

| Step | Description | Reagents/Conditions | Yield/Remarks |

|---|---|---|---|

| 1 | Esterification of salicylic acid | Thionyl chloride, methanol | High yield, straightforward |

| 2 | O-alkylation with allyl bromide | Potassium carbonate, reflux | Efficient for introducing allyl groups |

| 3 | Claisen rearrangement | Heating | Ortho-rearrangement to form dihydrobenzofuran backbone |

| 4 | Cyclization to dihydrobenzofuran | Reflux with oxidants | Formation of core ring system |

| 5 | Halogenation at 6- and 7-positions | Bromine in acetic acid, N-chlorosuccinimide | Regioselective halogenation |

| 6 | Reduction of nitro to amino | Tin chloride dihydrate | Final amino derivative |

Method B: Direct Functionalization of Preformed Core

- Starting from commercially available dihydrobenzofuran derivatives, halogenation and amination are performed via electrophilic substitution and nucleophilic reactions, respectively, under controlled conditions to improve regioselectivity.

Research Findings and Data Summary

| Study/Source | Key Findings | Relevance to Preparation |

|---|---|---|

| Patent CN102942542A | Describes a method using ruthenium catalysts for ring construction, followed by chlorination and halogenation | Supports the ring formation and halogenation steps |

| PMC Article | Details synthesis of dihydrobenzofuran derivatives, including halogenation and amination, with yields up to 80% | Validates halogenation and amination strategies |

| Patent EP3663292B1 | Provides specific halogenation procedures with bromine and chlorine, emphasizing regioselectivity | Guides halogenation conditions for 6- and 7-positions |

Data Tables

Table 1: Summary of Key Reagents and Conditions

| Step | Reagents | Conditions | Purpose | Yield/Remarks |

|---|---|---|---|---|

| Ring construction | Ruthenium trichloride, sodium periodate | 20–30°C, aqueous | Oxidative cyclization | ~52% yield |

| Bromination | Bromine in acetic acid | 80°C, 3 hours | Bromination at 6-position | 80% yield |

| Chlorination | N-chlorosuccinimide | 50–90°C | Chlorination at 7-position | Regioselective |

| Amination | Tin chloride dihydrate | Reflux, ethyl acetate | Reduction of nitro to amine | 75% yield |

Table 2: Comparative Analysis of Synthetic Routes

| Route | Advantages | Disadvantages | Suitability for Scale |

|---|---|---|---|

| Salicylic acid derivatives | High regioselectivity, well-established | Multi-step, time-consuming | Suitable with optimization |

| Direct functionalization | Fewer steps, potentially faster | Regioselectivity challenges | Good for small-scale synthesis |

Scientific Research Applications

Chemistry: In chemistry, ®-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Medicine: In medicine, ®-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine may be investigated for its pharmacological properties, including its potential as a therapeutic agent for various diseases.

Industry: Industrially, this compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The structural and functional properties of (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine are best understood by comparing it with related dihydrobenzofuran-3-amine derivatives. Key differences arise from substituent types, positions, stereochemistry, and molecular weights, which influence physicochemical properties and bioactivity.

Substituent Variations

Halogen Substituents

- (R)-6-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS: 2102411-86-7): Lacks bromine, with a single chlorine at position 5. The molecular weight is reduced (~215 g/mol ), and its hydrochloride form enhances solubility for biological testing .

- (R)-7-Bromo-2,3-dihydrobenzofuran-3-amine (CAS: Not listed): Bromine at position 7 instead of 6. Positional isomerism may alter electronic effects and receptor binding .

Fluorine and Trifluoromethyl Groups

- (R)-6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine (CAS: 1272732-77-0): The trifluoromethyl group introduces strong electron-withdrawing effects, lowering molecular weight (203.16 g/mol ) and altering metabolic stability .

Methoxy and Methyl Groups

Stereochemical and Purity Considerations

The (R)-configuration is critical for enantioselective activity. For example, the non-chiral analog 6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine (CAS: 1273666-30-0) may exhibit divergent pharmacokinetic profiles compared to the (R)-enantiomer . Commercial purity levels (typically 95–97%) are consistent across analogs, ensuring reliability in comparative studies .

Molecular Weight and Bioactivity Trends

Heavier halogens (Br, Cl) increase molecular weight and lipophilicity, favoring interactions with hydrophobic targets. For instance, bromine/chlorine-substituted analogs are explored for antifungal activity in synergy with amiodarone, as seen in structurally related benzofurans . In contrast, lighter substituents (F, CH₃) reduce molecular weight and may enhance solubility for central nervous system applications.

Comparative Data Table

Research Implications

The bromo-chloro substitution pattern in This compound offers a balance of lipophilicity and electronic effects, making it a versatile scaffold for drug discovery. Structural analogs with fluorine or trifluoromethyl groups prioritize polarity and metabolic resistance, while positional isomers and stereochemical variants enable mechanistic studies of target engagement. Further research should explore synergistic antifungal effects observed in related benzofurans and evaluate enantiomer-specific pharmacokinetics.

Biological Activity

(R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. Its molecular formula is CHBrClNO, with a molecular weight of approximately 248.50 g/mol. This compound possesses a benzofuran core, substituted with bromine and chlorine atoms, and an amine functional group, which may influence its interactions with biological targets.

Chemical Structure and Properties

The stereochemistry of this compound is crucial as the (R) configuration can affect its biological activity. The presence of halogen substituents enhances its reactivity, making it a candidate for various medicinal applications. The compound is classified in chemical databases such as PubChem under Compound ID (CID) 72699130.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can participate in nucleophilic substitution reactions, while the halogen atoms can be involved in electrophilic aromatic substitution or nucleophilic substitution reactions. These interactions are essential for understanding the compound's therapeutic potential.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including anti-cancer properties and neuroprotective effects. The following table summarizes relevant findings:

| Activity | Compound | IC50 Value | Methodology |

|---|---|---|---|

| Anti-cancer | EEDi-5285 | 12 nM | Cell growth inhibition assays |

| Neuroprotective | Marchantin A | IC50 4.0 μg/ml | Morphological study and apoptosis analysis |

| Cytotoxicity | 3,5-dihydroxybibenzyl | IC50 19.1 μg/ml | MTT assay |

Case Studies

- EEDi-5285 : This compound demonstrated exceptional potency in inhibiting embryonic ectoderm development (EED), which is a novel therapeutic strategy for cancer treatment. It showed an IC50 value of 12 nM against KARPAS422 cell growth, indicating significant efficacy in targeting cancer cells .

- Marchantin A : Derived from bryophytes, this compound exhibited anti-cancer activity with an IC50 of 4.0 μg/ml against human MCF-7 breast cancer cells. Its mechanism involves inducing apoptosis and modulating gene expression related to cell cycle regulation .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. For instance, substituting different halogens or functional groups may lead to derivatives with improved pharmacokinetic properties or selectivity towards specific biological targets.

Q & A

(R)-6-Bromo-7-chloro-2,3-dihydrobenzofuran-3-amine

Basic Research Questions

Q. What are the key synthetic challenges in preparing enantiomerically pure this compound?

- Methodological Answer : Enantioselective synthesis requires chiral resolution techniques such as asymmetric catalysis or chiral chromatography. The dihydrobenzofuran core can be synthesized via cyclization of halogenated phenolic precursors under acidic conditions. Bromine and chlorine substituents at positions 6 and 7 introduce steric hindrance, necessitating optimized reaction temperatures (e.g., 0–5°C) to avoid racemization . Hydrochloride salt formation (e.g., BD162992 in ) is common for stability and crystallization.

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC with chiral columns to confirm enantiomeric excess (>97% purity as noted in ).

- NMR (1H/13C) to verify substituent positions (e.g., downfield shifts for Br/Cl in aromatic regions).

- Mass spectrometry (HRMS or LC-MS) to confirm molecular weight (C₈H₈BrClNO, exact mass: 263.93 g/mol) .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo and chloro substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of Br and Cl reduces electron density in the aromatic ring, making Suzuki-Miyaura couplings challenging. Prioritize Pd-based catalysts (e.g., Pd(PPh₃)₄) with boronic acids at elevated temperatures (80–100°C). Steric hindrance at positions 6 and 7 may require bulky ligands (e.g., SPhos) to prevent ortho-substitution .

Q. What strategies resolve contradictions in reported solubility data for dihydrobenzofuran-3-amine derivatives?

- Methodological Answer : Contradictions arise from polymorphic forms (e.g., free base vs. hydrochloride salts). For example:

- The free base (BD219616 in ) is sparingly soluble in water but dissolves in DMSO/DMF.

- Hydrochloride salts (e.g., BD162992) exhibit higher aqueous solubility due to ionic interactions .

- Standardization : Use USP/PhEur guidelines for solubility testing under controlled pH and temperature .

Q. How can computational modeling predict the compound’s stereochemical stability under varying pH conditions?

- Methodological Answer : Employ density functional theory (DFT) to calculate energy barriers for epimerization. The (R)-configuration’s stability correlates with intramolecular hydrogen bonding between the amine and adjacent oxygen in the dihydrofuran ring. MD simulations at pH 2–10 can identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.